p-(2-Aminoethoxy)phenol hydrochloride

Description

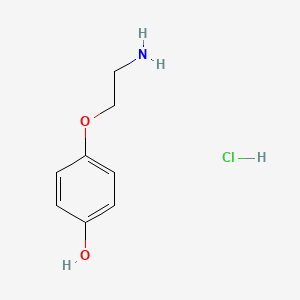

p-(2-Aminoethoxy)phenol hydrochloride is a phenolic compound featuring a para-substituted 2-aminoethoxy group (–O–CH₂–CH₂–NH₂) attached to the aromatic ring, with the amino group protonated as a hydrochloride salt. This structural configuration confers unique physicochemical properties, including enhanced water solubility due to the ionic nature of the hydrochloride salt and the polar aminoethoxy moiety.

Key structural characteristics:

- Phenol core: Provides reactivity for electrophilic substitution or hydrogen bonding.

- 2-Aminoethoxy side chain: Enhances solubility and enables further functionalization via the amino group.

- Hydrochloride salt: Stabilizes the compound and improves crystallinity.

Properties

IUPAC Name |

4-(2-aminoethoxy)phenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-5-6-11-8-3-1-7(10)2-4-8;/h1-4,10H,5-6,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARULEAIJJGDJPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622998 | |

| Record name | 4-(2-Aminoethoxy)phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98420-50-9 | |

| Record name | 4-(2-Aminoethoxy)phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(2-Aminoethoxy)phenol hydrochloride typically involves the nucleophilic aromatic substitution of a halogenated phenol with an aminoethoxy group. The reaction conditions often require a strong base to facilitate the substitution reaction. For example, the reaction of p-chlorophenol with 2-aminoethanol in the presence of a base like sodium hydroxide can yield p-(2-Aminoethoxy)phenol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: p-(2-Aminoethoxy)phenol hydrochloride can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur, where the aminoethoxy group directs the substitution to the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride.

Substitution: Electrophiles such as bromine or nitronium ions in the presence of a catalyst.

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

p-(2-Aminoethoxy)phenol hydrochloride has been investigated for its potential as a pharmacological agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for developing drugs aimed at treating conditions such as diabetes and cancer.

- Dipeptidyl Peptidase IV Inhibition : Research indicates that compounds similar to this compound can act as inhibitors of dipeptidyl peptidase IV (DPP IV), an enzyme involved in glucose metabolism. This inhibition can enhance insulin secretion and improve glycemic control in type 2 diabetes mellitus patients .

- Targeted Protein Degradation : The compound can be utilized in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to induce targeted protein degradation. PROTACs leverage the compound's ability to recruit E3 ligases, facilitating the selective degradation of specific proteins associated with various diseases, including cancer .

Biochemical Research Applications

2. Biochemical Assays

this compound serves as a valuable reagent in biochemical assays. Its ability to modify proteins and interact with cellular pathways makes it useful for studying protein interactions and functions.

- Enzyme Activity Studies : The compound can be used to investigate the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. By modifying these enzymes, researchers can assess the impact on neurotransmitter regulation and potential therapeutic interventions for neurodegenerative diseases .

3. Molecular Modeling and Docking Studies

Molecular modeling studies involving this compound have provided insights into its binding affinity with target proteins. These studies help predict how modifications to the compound could enhance its efficacy as a therapeutic agent.

Industrial Applications

4. Synthesis of Polymers

In industrial settings, this compound can be utilized as a monomer in the production of polymers. Its chemical structure allows it to participate in polymerization reactions, contributing to materials with specific properties needed for various applications, including coatings and adhesives .

Case Studies

Mechanism of Action

The mechanism of action of p-(2-Aminoethoxy)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethoxy group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, thereby modulating their activity. The phenolic hydroxyl group can participate in redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Research Implications

The aminoethoxy group in this compound offers a balance of hydrophilicity and reactivity, distinguishing it from simpler phenols (e.g., p-aminophenol) and more complex analogs (e.g., purinone derivatives). Further studies should explore:

- Synthetic Applications : As a building block for drug conjugates or polymers.

- Biological Activity : Screening for antimicrobial or receptor-binding properties.

Biological Activity

p-(2-Aminoethoxy)phenol hydrochloride, also known as 2-(4-hydroxyphenyl)ethylamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological effects, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound's structure is characterized by an amino group and a hydroxyl group attached to a phenolic ring, which contributes to its biological activity. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, showing effective inhibition rates:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Saccharomyces cerevisiae | 14 |

The compound's mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown its ability to induce apoptosis in various cancer cell lines:

- MCF-7 (breast cancer) : The compound was found to inhibit cell proliferation significantly, with IC50 values indicating potent cytotoxic effects.

- PC-3 (prostate cancer) : Similar inhibitory effects were observed, suggesting a broad-spectrum anticancer potential.

A detailed study showed that the compound triggers apoptosis through the intrinsic pathway, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins like Bcl-2 .

Mechanistic Insights

Molecular docking studies have provided insights into the interaction between this compound and various biological targets. The compound is believed to interact with estrogen receptors and other protein targets involved in cell signaling pathways related to cancer progression .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was administered to cultures of common pathogens. Results indicated a dose-dependent response in bacterial inhibition, supporting its potential as a therapeutic agent against infections .

Study 2: Cancer Cell Line Analysis

A series of experiments conducted on MCF-7 and PC-3 cell lines revealed that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analysis confirmed increased rates of apoptosis, linking the compound's activity to its structural properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for p-(2-Aminoethoxy)phenol hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Williamson ether synthesis by reacting 4-hydroxyphenol with 2-chloroethylamine hydrochloride under alkaline conditions (e.g., NaOH in ethanol). Critical parameters include maintaining anhydrous conditions to prevent hydrolysis of the chloroethylamine intermediate and controlling reaction temperature (60–80°C) to minimize side reactions. Purification via recrystallization (using ethanol/water mixtures) or reversed-phase HPLC ensures high purity .

Q. How should p-(2-Aminoethoxy)phenol hydrochloride be stored to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at 2–8°C. The compound is hygroscopic and prone to oxidation; desiccants like silica gel should be included. Stability studies suggest a shelf life of >12 months under these conditions .

Q. What spectroscopic techniques are essential for confirming the structure of p-(2-Aminoethoxy)phenol hydrochloride?

- Methodological Answer :

- 1H/13C NMR : Confirm the aromatic proton environment (δ 6.8–7.2 ppm for phenol ring) and ethoxy chain signals (δ 3.4–4.0 ppm for -OCH2CH2NH2) .

- FTIR : Detect characteristic peaks for phenolic O-H (3200–3500 cm⁻¹), ether C-O (1250 cm⁻¹), and amine N-H (1600 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validate molecular ion [M+H]+ at m/z 202.1 and fragmentation patterns .

Advanced Research Questions

Q. How can p-(2-Aminoethoxy)phenol hydrochloride be utilized in PROTAC® design for targeted protein degradation?

- Methodological Answer : The amine group enables conjugation to E3 ligase ligands (e.g., VHL or CRBN) via carbodiimide crosslinkers (EDC/NHS). The ethoxy-phenol moiety serves as a linker, balancing hydrophilicity and rigidity. Optimize linker length by comparing degradation efficiency (DC50 values) in cell-based assays using Western blotting or cellular thermal shift assays (CETSA) .

Q. What experimental strategies resolve discrepancies in reported solubility data for p-(2-Aminoethoxy)phenol hydrochloride?

- Methodological Answer :

- Systematic Solubility Testing : Measure solubility in buffered solutions (pH 2–10) and polar solvents (DMSO, methanol, water) at 25°C and 37°C. Use HPLC to confirm compound integrity post-solubilization .

- Counterion Analysis : Compare hydrochloride salt solubility with free-base forms, as counterions significantly impact dissolution .

Q. How does the ethoxy group in p-(2-Aminoethoxy)phenol hydrochloride influence its reactivity compared to non-ethoxy phenolic analogs?

- Methodological Answer :

- Electron-Donating Effects : The ethoxy group increases electron density on the phenol ring, enhancing resistance to electrophilic substitution but favoring nucleophilic reactions (e.g., alkylation).

- Steric Considerations : The ethoxy chain may hinder interactions in enzyme-binding assays, requiring molecular docking simulations to assess steric clashes .

Q. What controls are critical when assessing the cytotoxicity of p-(2-Aminoethoxy)phenol hydrochloride in cell-based studies?

- Methodological Answer :

- Vehicle Controls : Use equivalent concentrations of HCl or solvent (e.g., PBS) to rule out pH or solvent effects.

- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC50 values.

- Viability Assays : Combine MTT/WST-1 assays with flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.